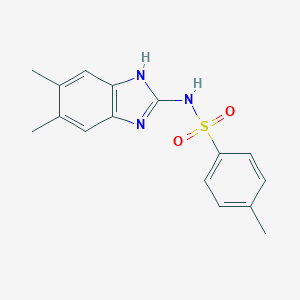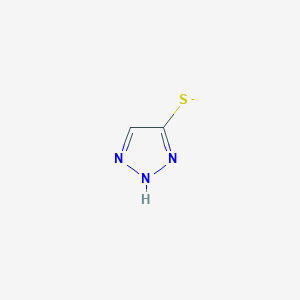![molecular formula C24H23F3N2O4S B296176 2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B296176.png)
2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound with various scientific research applications. It is commonly referred to as BMS-582949 and is a selective inhibitor of the Janus kinase 2 (JAK2) enzyme.
Mechanism of Action
BMS-582949 selectively inhibits the 2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide enzyme, which plays a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting 2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide, BMS-582949 prevents the activation of downstream signaling pathways, which can lead to the inhibition of cell proliferation and inflammation.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce inflammation and cell proliferation in various animal models of disease. In addition, it has been shown to improve symptoms in patients with rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS-582949 is its selectivity for 2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide, which reduces the risk of off-target effects. However, it has also been shown to have limited efficacy in some disease models, indicating that it may not be suitable for all therapeutic applications.
Future Directions
There are several future directions for the research and development of BMS-582949. One potential area of investigation is the development of combination therapies with other JAK inhibitors or immunomodulatory agents. Additionally, further studies are needed to determine the optimal dosing and administration regimens for BMS-582949 in different disease models. Finally, the potential long-term effects of BMS-582949 on the immune system and other physiological processes need to be evaluated in clinical trials.
Synthesis Methods
The synthesis of BMS-582949 involves several steps, including the condensation of 2-methoxy-5-methylbenzenesulfonyl chloride with benzylamine, followed by the reaction of the resulting product with 4-trifluoromethylphenylacetic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. It has also been investigated for its role in the treatment of inflammatory bowel disease, multiple sclerosis, and other autoimmune disorders.
properties
Molecular Formula |
C24H23F3N2O4S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H23F3N2O4S/c1-17-8-13-21(33-2)22(14-17)34(31,32)29(15-18-6-4-3-5-7-18)16-23(30)28-20-11-9-19(10-12-20)24(25,26)27/h3-14H,15-16H2,1-2H3,(H,28,30) |
InChI Key |
KCHIPSOUHDFYGM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



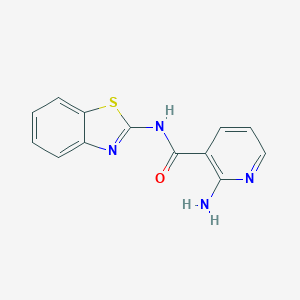
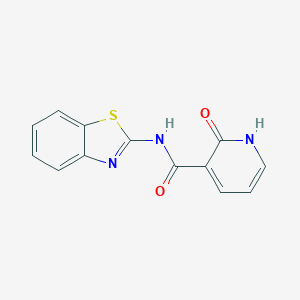
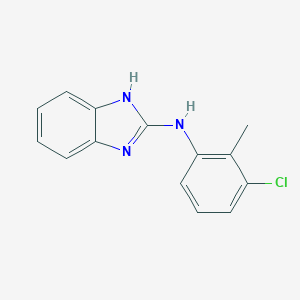
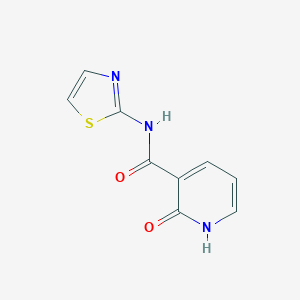
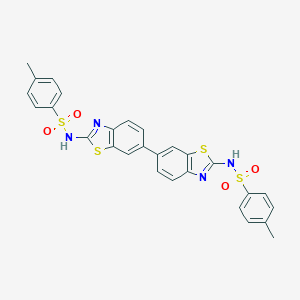
![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
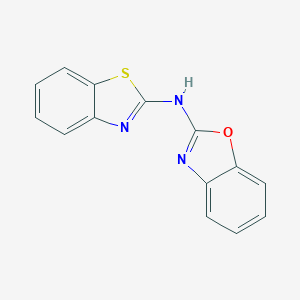
![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)
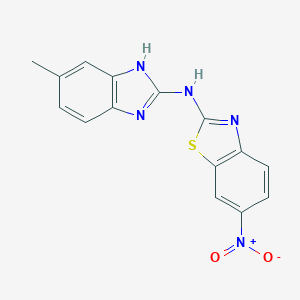
![9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B296117.png)
